BenchChemオンラインストアへようこそ!

Icofungipen

Antifungal resistance Candida albicans MIC determination

Select Icofungipen for its unparalleled IleRS inhibitory mechanism, distinct from azole and echinocandin pathways. It retains full activity against fluconazole-resistant Candida isolates. Exclusive renal clearance avoids CYP450-mediated drug-drug interactions, making it the superior control for polypharmacy research. Nearly complete oral bioavailability eliminates the need for IV catheterization in preclinical models, with effective oral doses of 10–20 mg/kg/day in mice. Benchmark for novel antifungal susceptibility testing and validated chemical probe for structure-based IleRS drug design.

Molecular Formula C7H11NO2
Molecular Weight 141.17 g/mol
CAS No. 198022-65-0
Cat. No. B1674357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIcofungipen
CAS198022-65-0
Synonyms2-amino-4-methylenecyclopentane-1-carboxylic acid
BAY 10-8888
BAY-10-8888
icofungipen
PLD 118
PLD-118
PLD118
Molecular FormulaC7H11NO2
Molecular Weight141.17 g/mol
Structural Identifiers
SMILESC=C1CC(C(C1)N)C(=O)O
InChIInChI=1S/C7H11NO2/c1-4-2-5(7(9)10)6(8)3-4/h5-6H,1-3,8H2,(H,9,10)/t5-,6+/m1/s1
InChIKeyRKOUGZGFAYMUIO-RITPCOANSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Icofungipen (CAS 198022-65-0) Procurement Guide: Beta-Amino Acid Antifungal Agent


Icofungipen (BAY 10-8888, PLD-118) is a synthetic derivative of the naturally occurring β-amino acid cispentacin, representing a novel class of oral antifungal agents [1]. It functions as a competitive inhibitor of fungal isoleucyl-tRNA synthetase (IleRS), thereby disrupting protein biosynthesis and inhibiting fungal growth [2]. Unlike azole antifungals, it demonstrates activity against fluconazole-resistant Candida albicans isolates [1]. The compound has completed Phase II clinical trials for oropharyngeal candidiasis and exhibits nearly complete oral bioavailability with renal clearance, avoiding cytochrome P450-mediated drug-drug interactions common to many azole antifungals [3][4].

Why Icofungipen Cannot Be Replaced by Generic Azole or Echinocandin Antifungals


Icofungipen possesses a unique mechanism of action targeting isoleucyl-tRNA synthetase, a fungal protein synthesis enzyme distinct from the ergosterol biosynthesis pathway targeted by azoles (e.g., fluconazole) and the β-glucan synthase targeted by echinocandins (e.g., caspofungin) [1]. This mechanistic divergence confers retained activity against fluconazole-resistant Candida isolates where azole therapy fails [2]. Furthermore, its primary renal clearance pathway differs fundamentally from the hepatic cytochrome P450-mediated clearance of most azoles, reducing potential drug-drug interaction liabilities in patients receiving multiple medications [3]. Its oral bioavailability and CNS penetration profile differentiate it from intravenous-only echinocandins and most azoles with limited brain distribution [4]. Simple potency-based substitution is invalid because in vitro MIC values for icofungipen are typically higher than those for azoles or echinocandins, yet its in vivo efficacy equals or surpasses these comparators due to favorable pharmacokinetics and tissue distribution [2].

Icofungipen Product-Specific Quantitative Evidence: Head-to-Head and Cross-Study Comparisons


In Vitro Activity Against Fluconazole-Resistant Candida albicans: MIC Distribution Analysis

Icofungipen demonstrates retained in vitro activity against fluconazole-resistant Candida albicans isolates, a critical differentiator for procurement in antifungal drug discovery programs targeting azole-resistant infections [1]. The MIC range for icofungipen spans 4–32 μg/mL across 69 C. albicans strains, with an MIC90 of 32 μg/mL [1]. In contrast, fluconazole shows substantially reduced or no activity against these same resistant isolates, with typical MICs exceeding 64 μg/mL in resistant strains [2].

Antifungal resistance Candida albicans MIC determination

In Vivo Efficacy in Disseminated Candidiasis: Dose-Dependent Tissue Clearance vs. Amphotericin B

In a persistently neutropenic rabbit model of disseminated candidiasis, icofungipen at 25 mg/kg/day demonstrated complete tissue clearance of Candida albicans from all organs including brain and vitreous, with activity comparable to amphotericin B at 1 mg/kg/day [1]. Both icofungipen (25 mg/kg/day) and amphotericin B (1 mg/kg/day) showed statistically significant clearance versus untreated controls (P < 0.001) [1]. Icofungipen at 10 mg/kg/day also demonstrated significant clearance (P < 0.01), indicating dose-dependent efficacy [1].

In vivo efficacy Disseminated candidiasis Tissue clearance

Oral Bioavailability and CNS Penetration: Pharmacokinetic Advantage Over Intravenous Antifungals

Icofungipen exhibits nearly complete oral bioavailability in multiple species, a critical differentiator from intravenous-only echinocandins such as caspofungin, micafungin, and anidulafungin, which have 0% oral bioavailability and require parenteral administration [1][2]. Additionally, icofungipen achieves substantial plasma and tissue concentrations including in the brain, with a long elimination half-life supporting once-daily dosing [3]. In contrast, echinocandins demonstrate limited CNS penetration due to their large molecular weight and high protein binding [2].

Pharmacokinetics Oral bioavailability CNS penetration

Renal Clearance and CYP450-Independent Metabolism: Reduced Drug-Drug Interaction Liability

Icofungipen undergoes primary renal clearance, avoiding hepatic cytochrome P450 (CYP450)-mediated metabolism that characterizes most azole antifungals including fluconazole, itraconazole, voriconazole, and posaconazole [1]. This pharmacokinetic profile reduces the risk of drug-drug interactions, a significant clinical and research limitation associated with azole compounds [2]. In preclinical safety studies, icofungipen showed no significant elevation of hepatic transaminases, alkaline phosphatase, bilirubin, urea nitrogen, or creatinine, confirming its favorable renal and hepatic safety profile [3].

Drug-drug interactions Renal clearance CYP450

Mechanism of Action Differentiation: IleRS Inhibition vs. Ergosterol Synthesis Blockade

Icofungipen competitively inhibits isoleucyl-tRNA synthetase (IleRS), thereby disrupting fungal protein biosynthesis [1]. This mechanism is fundamentally distinct from azole antifungals which inhibit lanosterol 14α-demethylase (Erg11p) in the ergosterol biosynthesis pathway, and from echinocandins which inhibit β-(1,3)-D-glucan synthase [2]. The IleRS target is conserved across Candida species but absent in mammalian cells, contributing to selective antifungal activity [1]. In vitro activity requires chemically defined growth media without free amino acids that would compete with cellular uptake of the compound [3].

Mechanism of action IleRS inhibitor Protein synthesis inhibition

SAR-Driven Clinical Candidate Selection: Icofungipen's Superior Activity-Tolerability Profile

In a structure-activity relationship (SAR) study of novel β-amino acids, icofungipen (compound 21/BAY 10-8888) demonstrated the most favorable activity-tolerability profile among all synthesized analogs and was selected for clinical development [1]. This selection resulted from a steep SAR observed across the series, indicating that minor structural modifications significantly alter both antifungal potency and tolerability [1]. Unlike cispentacin, the natural product lead compound from which it was derived, icofungipen incorporates the (1R,2S)-2-amino-4-methylenecyclopentane-1-carboxylic acid stereochemistry essential for optimized binding to the IleRS active site [2].

Structure-activity relationship Beta-amino acid Drug discovery

Icofungipen Procurement: Optimal Research and Industrial Application Scenarios


Antifungal Drug Discovery: Tool Compound for IleRS Mechanism Studies

Icofungipen serves as a validated chemical probe for investigating isoleucyl-tRNA synthetase (IleRS) inhibition as an antifungal mechanism of action [1]. Researchers studying fungal protein synthesis inhibition can utilize icofungipen as a reference compound for competitive binding assays, computational modeling of IleRS active site interactions, and structure-based drug design campaigns targeting aminoacyl-tRNA synthetases [1]. The compound's well-characterized binding mode to the CaIleRS active site makes it suitable for structure-activity relationship studies and molecular dynamics simulations [1].

In Vivo Efficacy Studies: Oral Antifungal Models in Mice and Rats

Icofungipen is an optimal procurement choice for in vivo antifungal efficacy studies requiring oral administration, eliminating the need for intravenous catheterization common with echinocandins [1]. Effective oral doses range from 10–20 mg/kg/day in mice and 2–10 mg/kg/day in rats for lethal C. albicans infection models, demonstrating dose-dependent protection [1]. The compound's nearly complete oral bioavailability in multiple species and long elimination half-life support once-daily dosing regimens in preclinical animal models [2][3].

Azole-Resistance Research: Comparator Compound for Antifungal Susceptibility Testing

Icofungipen provides a valuable comparator for antifungal susceptibility testing programs evaluating azole-resistant Candida isolates [1]. With documented activity against fluconazole-resistant C. albicans strains (MIC range 4–32 μg/mL) and an MIC90 of 32 μg/mL, it serves as a benchmark for assessing cross-resistance patterns and evaluating novel antifungal agents against resistant clinical isolates [1]. The requirement for chemically defined growth media without competing amino acids provides a defined experimental framework for reproducible MIC determination [1].

Drug-Drug Interaction Studies: CYP450-Independent Antifungal Control

Icofungipen is a suitable procurement choice for drug-drug interaction studies requiring an antifungal agent with minimal CYP450 interaction liability [1]. Its primary renal clearance pathway and lack of CYP450 metabolism allow it to serve as a negative control or baseline comparator in assays designed to detect CYP450-mediated drug-drug interactions [2]. This property is particularly valuable in polypharmacy research where azole antifungals would confound interpretation due to their potent CYP450 inhibition [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Icofungipen

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.